N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound featuring two furan rings, a hydroxypropyl group, and an oxalamide linkage. Furans are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound’s unique structure suggests potential utility in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with a suitable reagent to introduce the hydroxypropyl group. This can be achieved through a Grignard reaction using a propyl magnesium halide, followed by hydrolysis to yield 3-(furan-2-yl)-3-hydroxypropyl alcohol.
Oxalamide Formation: The hydroxypropyl intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with furan-2-ylmethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the furan rings, depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
This compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored due to the presence of
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMSCHJAHEQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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